molecular formula C58H82N14O12 B12405079 H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt

H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt

Cat. No.: B12405079
M. Wt: 1167.4 g/mol
InChI Key: KRCQJOYGKXUSST-LIJARHBVSA-N
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Description

H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in medical treatments, particularly for prostate cancer and endometriosis. This compound mimics the natural hormone’s function, regulating the release of gonadotropins from the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow synthesis methods have been developed to enhance efficiency and yield. These methods involve the use of microreactors, allowing for precise control of reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones. The molecular targets include the LHRH receptors and the downstream signaling pathways involved in hormone release .

Comparison with Similar Compounds

Uniqueness: H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEt is unique due to its specific sequence and modifications, which confer distinct biological activity and stability compared to other LHRH analogs .

Properties

Molecular Formula

C58H82N14O12

Molecular Weight

1167.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C58H82N14O12/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-56(82)47(30-73)71-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,82)(H,69,81)(H,70,76)(H,71,80)/t40-,41-,42-,43+,44-,45-,46-,47-,48-/m0/s1

InChI Key

KRCQJOYGKXUSST-LIJARHBVSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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